1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone
Description
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone is a synthetic organic compound featuring a four-membered azetidine ring substituted with a difluoromethyl group (-CF₂H) at the 3-position and a p-tolyl (4-methylphenyl) group attached to an ethanone backbone. The azetidine ring confers conformational rigidity, while the difluoromethyl group enhances electronic and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c1-9-2-4-10(5-3-9)6-12(17)16-7-11(8-16)13(14)15/h2-5,11,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKFTLNFOIZDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CC(C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl halides under specific reaction conditions.
Attachment of the p-Tolyl Group: The p-tolyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final product is obtained by combining the azetidine ring with the p-tolyl ethanone moiety through a series of condensation and purification steps.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, using nucleophiles under appropriate conditions.
Coupling Reactions: The p-tolyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring and p-tolyl group contribute to the overall molecular conformation, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Azetidine Derivatives
Key Insights :
- Fluorine Substitution : The difluoromethyl group in the target compound improves resistance to oxidative metabolism compared to chloro or boronate analogs, which may alter pharmacokinetics .
Ethanone Derivatives
Physicochemical Properties and Stability
Biological Activity
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone is a synthetic organic compound notable for its unique structure, which includes a difluoromethyl group, an azetidine ring, and a p-tolyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C12H12F2N
- Molecular Weight : 221.23 g/mol
- CAS Number : 2310158-27-9
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The difluoromethyl group enhances binding affinity, while the azetidine and p-tolyl groups influence the compound's conformation and stability in biological systems.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, in vitro assays have demonstrated that it exhibits cytotoxic effects against several cancer cell lines. A comparative study indicated that compounds with similar structures but different halogen substitutions showed varied levels of activity, suggesting that the difluoromethyl group plays a crucial role in enhancing antitumor efficacy.
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | HeLa | 15 | Significant cytotoxicity observed |
| 1-(3-(Trifluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone | HeLa | 25 | Lower activity compared to difluoromethyl derivative |
| 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone | HeLa | 30 | Minimal activity |
Enzyme Inhibition
In addition to its antitumor properties, this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promising results as an inhibitor of certain kinases, which are critical in cancer progression.
Case Studies
A notable case study involved the evaluation of this compound's effects on human pancreatic cancer cells. The study utilized MTT assays to assess cell viability and found that the compound significantly reduced cell proliferation at concentrations as low as 10 µM over a 48-hour period.
Study Summary:
- Objective : Assess cytotoxicity against pancreatic cancer cells.
- Methodology : MTT assay.
- Results : IC50 value determined at 10 µM.
Comparison with Similar Compounds
The biological activity of this compound can be compared to related compounds:
| Compound | Biological Activity | Key Differences |
|---|---|---|
| 1-(3-(Trifluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone | Moderate antitumor activity | Trifluoromethyl group reduces binding affinity |
| 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone | Low antitumor activity | Single fluorine atom decreases efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
